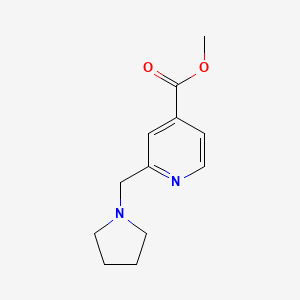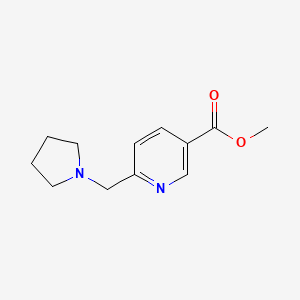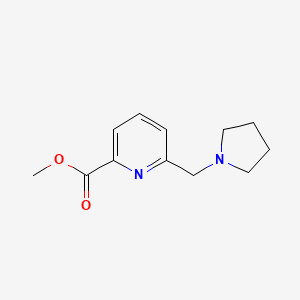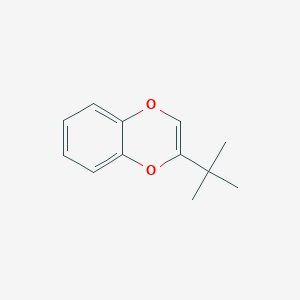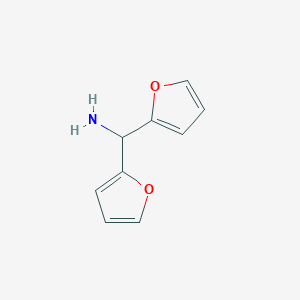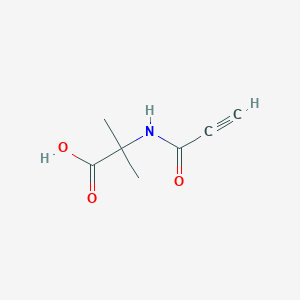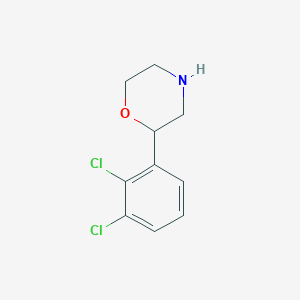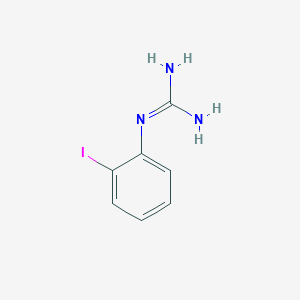
1-(2-Iodophenyl)guanidine
Übersicht
Beschreibung
1-(2-Iodophenyl)guanidine is a chemical compound belonging to the guanidine family, characterized by the presence of an iodine atom attached to the phenyl ring. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Iodophenyl)guanidine typically involves the reaction of 2-iodoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Analyse Chemischer Reaktionen
1-(2-Iodophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atom to a less oxidized state.
Substitution: The iodine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodophenyl)guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Iodophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. In radiopharmaceutical applications, the iodine atom allows for the compound to be used in imaging techniques, where it is taken up by specific tissues and visualized using radiographic methods .
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Bromophenyl)guanidine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(2-Chlorophenyl)guanidine:
1-(2-Fluorophenyl)guanidine: The presence of a fluorine atom makes it more electronegative and influences its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the guanidine functional group.
Eigenschaften
IUPAC Name |
2-(2-iodophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUGDIABPRIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-(aminomethyl)-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B3225705.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B3225711.png)
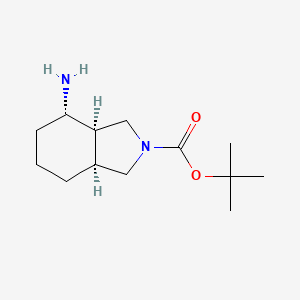
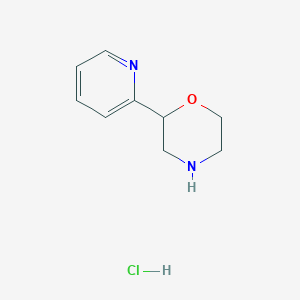
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)propanenitrile](/img/structure/B3225729.png)
